![molecular formula C19H18N2O2 B14426523 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one CAS No. 80199-83-3](/img/structure/B14426523.png)
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring through a propanone linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Coupling with Pyrazole: The benzyloxyphenyl intermediate is then coupled with a pyrazole derivative using a suitable coupling agent such as palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Propanone Linker:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(1H-pyrazol-1-yl)propan-1-one:
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
80199-83-3 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(4-phenylmethoxyphenyl)-3-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C19H18N2O2/c22-19(11-14-21-13-4-12-20-21)17-7-9-18(10-8-17)23-15-16-5-2-1-3-6-16/h1-10,12-13H,11,14-15H2 |
Clé InChI |
DZRSBVOAFKOCPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CCN3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


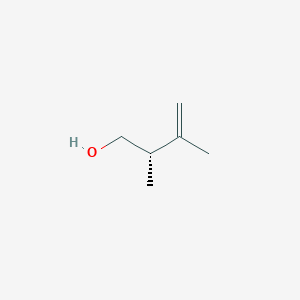

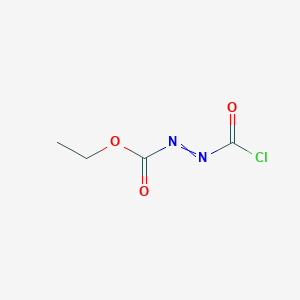
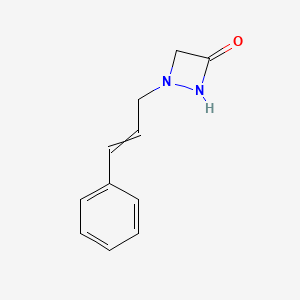
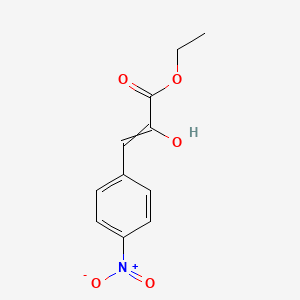
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
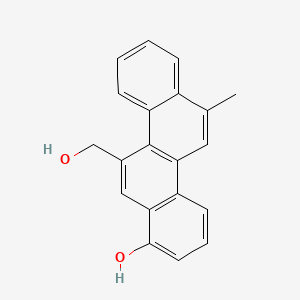
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)

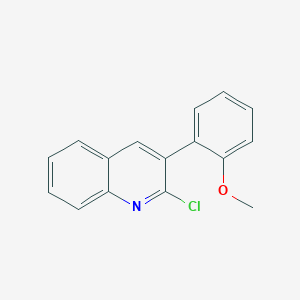
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)

